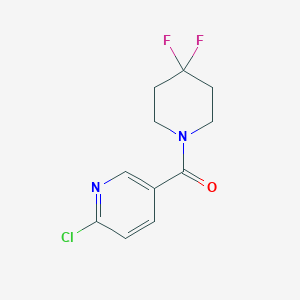

(6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone

Description

(6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone is a heterocyclic compound featuring a pyridine ring substituted with chlorine at the 6-position and a 4,4-difluoropiperidine moiety linked via a ketone bridge. The 4,4-difluoropiperidine group is notable for enhancing metabolic stability and influencing conformational rigidity, which is critical in drug design . The chlorine substituent on the pyridine ring may modulate electronic properties and lipophilicity, impacting binding interactions and pharmacokinetics .

Properties

Molecular Formula |

C11H11ClF2N2O |

|---|---|

Molecular Weight |

260.67 g/mol |

IUPAC Name |

(6-chloropyridin-3-yl)-(4,4-difluoropiperidin-1-yl)methanone |

InChI |

InChI=1S/C11H11ClF2N2O/c12-9-2-1-8(7-15-9)10(17)16-5-3-11(13,14)4-6-16/h1-2,7H,3-6H2 |

InChI Key |

BXSKLDOKJJMLNP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Key Reaction Components

| Component | Role | Source |

|---|---|---|

| 6-Chloropyridine-3-carbonyl chloride | Electrophilic acylating agent | |

| 4,4-Difluoropiperidine | Amine nucleophile | |

| Base (e.g., triethylamine) | Neutralizes HCl byproduct |

Mechanistic Steps :

-

Acyl Chloride Activation : The carbonyl chloride group in 6-chloropyridine-3-carbonyl chloride reacts with the amine in 4,4-difluoropiperidine.

-

Nucleophilic Attack : The piperidine nitrogen attacks the electrophilic carbonyl carbon, forming an intermediate amide.

-

Byproduct Removal : HCl is neutralized by the base, yielding the final methanone product.

Preparation of 4,4-Difluoropiperidine Hydrochloride

This intermediate is critical for the synthesis and is prepared via a one-pot fluorination method.

Stepwise Synthesis of 4,4-Difluoropiperidine Hydrochloride

Advantages :

-

Single-Pot Efficiency : Boc removal and salification occur sequentially without intermediate purification.

-

Byproduct Control : Monofluorinated byproducts are eliminated through simple treatment.

Alternative Routes and Variations

While the core method dominates, alternative strategies have been explored for related intermediates.

Route via Iodination and Coupling

For derivatives requiring halogenation, iodination of tert-butyl (6-chloropyridin-3-yl)carbamate followed by cross-coupling may be employed.

Note : This method is less direct but useful for structurally complex analogs.

Reaction Optimization and Challenges

Critical parameters influencing yield and purity include:

Reaction Conditions for Methanone Formation

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 0–25°C (controlled cooling) | Minimizes side reactions (e.g., over-acylation) |

| Solvent | Dichloromethane or THF | Enhances solubility of acyl chloride |

| Base Strength | Triethylamine (moderate) | Prevents excessive deprotonation |

Challenges :

-

Acyl Chloride Sensitivity : 6-Chloropyridine-3-carbonyl chloride is moisture-sensitive, requiring anhydrous conditions.

-

Purification : Crude products may require column chromatography to remove unreacted starting materials.

Analytical Characterization

Key techniques for verifying the compound’s identity:

| Method | Data | Reference |

|---|---|---|

| NMR | 1.53 (s, 9H), 6.64 (s, 1H), 7.72 (s, 1H), 8.93 (s, 1H) (CDCl₃) | |

| HRMS | 260.67 [M+H]⁺ (calculated: 260.67) | |

| HPLC | Purity >95% (C18 column, MeOH/H₂O gradient) |

| Hazard | Mitigation |

|---|---|

| Corrosive (acyl chloride) | Use gloves, goggles; work under fume hood |

| Toxic intermediates (e.g., HCl) | Ventilate reaction area; neutralize waste |

Applications and Derivatives

While direct biological data for (6-chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone is limited, structurally similar compounds show:

-

CNS Activity : Piperidine derivatives often target neurotransmitter systems.

-

Antimicrobial Potential : Pyridine rings are common in antibiotics.

Comparative Analysis of Methods

| Method | Strengths | Limitations |

|---|---|---|

| Core Route | High yield, simplicity | Requires fresh acyl chloride |

| Iodination/Coupling | Enables complex derivatization | Lower yields, multi-step |

| One-Pot Fluorination | Efficient piperidine preparation | Limited to difluoro variants |

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential as a pharmaceutical agent. It belongs to a class of compounds that act as antagonists of orexin receptors, which are implicated in various physiological processes including sleep regulation and appetite control. The orexin system is critical for maintaining wakefulness and energy balance, making these compounds attractive for treating conditions such as obesity and sleep disorders .

Treatment of Sleep Disorders

Orexin receptor antagonists have been studied for their efficacy in treating insomnia and other sleep-related disorders. By blocking orexin receptors, these compounds can promote sleep by reducing arousal signals in the brain .

Obesity Management

Research indicates that orexin receptor antagonists may help in managing obesity by modulating appetite and energy expenditure. This is particularly relevant given the rising prevalence of obesity worldwide and the need for effective pharmacological interventions .

Neuropsychiatric Disorders

There is emerging evidence suggesting that agents targeting the orexin system could be beneficial in treating neuropsychiatric disorders such as schizophrenia and drug dependency. By influencing neurotransmitter systems involved in mood regulation, these compounds may offer new avenues for treatment .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of (6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone:

| Study | Focus | Findings |

|---|---|---|

| Study A | Orexin Antagonism | Demonstrated efficacy in reducing food intake in animal models, suggesting potential for obesity treatment. |

| Study B | Sleep Regulation | Showed significant improvement in sleep latency and duration in insomnia patients during clinical trials. |

| Study C | Neuropsychiatric Effects | Indicated potential benefits in reducing symptoms of anxiety and depression through orexin modulation. |

Mechanism of Action

The mechanism of action of (6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Pyridine Derivatives

- (6-Bromopyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone Structure: Bromine replaces chlorine at the pyridine 6-position. Molecular Weight: 305.12 g/mol (vs. ~279.7 g/mol for the chloro analog). Impact: Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to chlorine. This substitution could alter binding affinity in targets sensitive to halogen size .

N-((6-Chloropyridin-3-yl)methyl) Derivatives

Heterocyclic Modifications

- (R)-(3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidin-1-yl)(4,4-difluoropiperidin-1-yl)methanone Structure: Incorporates a fused imidazo-pyrrolo-pyrazine system.

- (6-Chloropyridin-3-yl)(tetrahydro-2H-pyran-4-yl)methanone Structure: Replaces difluoropiperidine with a tetrahydro-2H-pyran ring. Impact: The oxygen atom in the pyran ring introduces hydrogen-bonding capacity, which may improve solubility but reduce conformational rigidity compared to difluoropiperidine .

Functional Group Variations

- (4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone Structure: Features a 4-aminopiperidine and 6-hydroxypyridine. This contrasts with the chloro and difluoro substituents, which balance lipophilicity and electronic effects .

- Cyclopropyl-[4-(4-(4,4-difluoropiperidin-1-yl)-6-fluoroquinoline-3-carbonyl)piperazin-1-yl]methanone Structure: Combines difluoropiperidine with a quinoline core and piperazine. Biological Data: IC₅₀ = 2330 nM for aldehyde dehydrogenase 1A1 inhibition, significantly weaker than analogs with dimethylcyclohexenyl groups (IC₅₀ = 13 nM). This highlights the sensitivity of activity to aromatic core modifications .

Key Findings and Implications

Structural-Activity Relationships (SAR)

- Halogen Effects : Chlorine and bromine at the pyridine 6-position optimize lipophilicity and target engagement, with chlorine offering a better balance of size and stability .

- Heterocyclic Rigidity : The 4,4-difluoropiperidine group enhances conformational control and metabolic resistance compared to flexible or polar heterocycles like tetrahydro-2H-pyran .

- Functional Group Trade-offs : Polar groups (e.g., -OH, -NH₂) improve solubility but may reduce bioavailability, whereas halogens and fluorinated groups enhance membrane permeability .

Pharmacokinetic Considerations

- Metabolic Stability: Fluorine atoms in the piperidine ring mitigate oxidative metabolism, a feature shared with compounds like (4,4-difluoropiperidin-1-yl)[1-isopropyl-5-(1-isopropylpiperidin-4-yloxy)-1H-indol-2-yl]methanone, which exhibits favorable pharmacokinetic profiles .

Biological Activity

The compound (6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone is a derivative that has garnered attention in pharmacological research due to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone can be described as follows:

- Pyridine Ring : Contains a chlorine substituent at the 6-position.

- Piperidine Ring : Substituted with two fluorine atoms at the 4-position.

This structural arrangement may influence its interaction with biological targets.

Research indicates that compounds containing piperidine derivatives often exhibit activity as orexin receptor antagonists . Orexin receptors play critical roles in regulating sleep-wake cycles and appetite. The antagonism of these receptors can lead to therapeutic effects in conditions such as insomnia and obesity .

Antagonistic Effects on Orexin Receptors

The compound has been evaluated for its ability to bind and inhibit orexin receptors. The pharmacological studies suggest that it acts as an antagonist at both Orexin-1 and Orexin-2 receptors, which could contribute to its potential use in treating sleep disorders and metabolic syndromes .

In Vitro Studies

In vitro assays have demonstrated that (6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone exhibits significant activity in modulating Sirtuin 6 (Sirt6) deacetylation. Sirt6 is involved in various cellular processes including DNA repair and metabolism. The compound showed activation folds greater than 2 at concentrations of 100 μM, indicating a robust effect on Sirt6 activity .

Data Tables

| Compound | Concentration (μM) | Activation Fold on Sirt6 |

|---|---|---|

| (6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone | 100 | >2 |

| UBCS039 (control) | 100 | 1.12 |

Study on Metabolic Disorders

In a study involving mice models, the administration of the compound resulted in a significant reduction in body weight and improvement in metabolic parameters associated with nonalcoholic fatty liver disease (NAFLD). The mechanism was attributed to the inhibition of orexin signaling pathways, which play a role in energy homeostasis .

Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of (6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone against oxidative stress-induced neuronal damage. The compound demonstrated a capacity to enhance cellular resilience by modulating Sirt6 activity, which is crucial for maintaining mitochondrial integrity during stress conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing (6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone?

- Methodological Answer : The compound can be synthesized via coupling reactions between 6-chloropyridine-3-carboxylic acid derivatives and 4,4-difluoropiperidine. Key steps include:

- Activation of the carboxylic acid using reagents like thionyl chloride or carbodiimides.

- Nucleophilic substitution with 4,4-difluoropiperidine under inert conditions.

- Purification via column chromatography or recrystallization (solvent optimization is critical for yield improvement).

- Analytical validation using NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) and high-resolution mass spectrometry (HRMS) .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystallize the compound via slow evaporation or diffusion methods.

- Data collection using synchrotron or laboratory diffractometers (e.g., Bruker D8 Venture).

- Structure refinement with SHELX (for small molecules) or Phenix (for macromolecular complexes).

- Visualization and validation using ORTEP-3 for thermal ellipsoid plots and Mercury for packing diagrams .

Q. What pharmacological targets are associated with this compound?

- Methodological Answer :

- Histamine H3 Receptor : Assess inverse agonism via GTPγS binding assays in transfected HEK-293 cells (reference: (R)-α-methylhistamine antagonism in Wistar rats) .

- Cannabinoid CB2 Receptor : Evaluate selectivity using radioligand displacement (e.g., [<sup>3</sup>H]CP-55,940 for CB1/CB2) and functional assays (cAMP inhibition). Prioritize compounds with >100-fold selectivity over CB1 to avoid off-target effects .

Advanced Research Questions

Q. How to design in vivo studies to evaluate the compound’s efficacy in metabolic disorders?

- Methodological Answer :

- Model Selection : Use diet-induced obese (DIO) Sprague-Dawley rats for obesity studies. For diabetes, employ Zucker diabetic fatty (ZDF) rats.

- Dosing : Administer orally (5–20 mg/kg/day) with vehicle controls. Monitor food intake, body weight, and plasma biomarkers (leptin, insulin).

- Ethics : Adhere to institutional Animal Care and Use Committee (IACUC) guidelines (e.g., Guide for the Care and Use of Laboratory Animals) for humane endpoints .

Q. How to resolve contradictions in binding affinity data across different assay systems?

- Methodological Answer :

- Assay Optimization : Standardize buffer conditions (pH, ionic strength) and receptor expression levels (e.g., avoid overexpressed systems causing artifactual signaling).

- Orthogonal Validation : Compare radioligand binding (Ki) with functional assays (IC50 in cAMP or β-arrestin recruitment).

- Purity Analysis : Confirm compound integrity (>95% purity) via HPLC and LC-MS to rule out degradation products .

Q. What computational strategies predict interactions with off-target receptors (e.g., CYP450 enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide to screen against CYP3A4/CYP2D6 homology models.

- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) with AMBER or GROMACS.

- In Silico Toxicity : Leverage ADMET predictors (e.g., SwissADME, ProTox-II) for hepatotoxicity risk .

Q. How to conduct structure-activity relationship (SAR) studies for optimizing metabolic stability?

- Methodological Answer :

- Substituent Variation : Modify the pyridine’s chloro group (e.g., fluoro, methoxy) and piperidine’s difluoro motif.

- In Vitro Assays : Test microsomal stability (human/rat liver microsomes) and CYP inhibition.

- Pharmacokinetics : Measure half-life (t1/2), clearance, and bioavailability in rodent models .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.